molecular formula C30H48O2 B1673296 Karounidiol CAS No. 118117-31-0

Karounidiol

Cat. No.: B1673296
CAS No.: 118117-31-0
M. Wt: 440.7 g/mol
InChI Key: UIXJVDGAGQPTFR-HJOMSTLHSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Karounidiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction between this compound and these enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in cell survival and apoptosis, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This leads to the activation or inhibition of various enzymes, ultimately resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in lipid metabolism, resulting in altered levels of lipids and other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound has been found to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound is targeted to the mitochondria, where it influences mitochondrial function and energy metabolism. Its localization in the endoplasmic reticulum also affects protein synthesis and folding .

Properties

IUPAC Name

(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13-dodecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h8,10,22-24,31-32H,9,11-19H2,1-7H3/t22-,23+,24+,26+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXJVDGAGQPTFR-ZSBHZPGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)[C@]3(CC2)C)C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118117-31-0
Record name (3α,13α,14β,20α)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118117-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Karounidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118117310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Karounidiol and where is it found?

A1: this compound ([D:C-friedo-oleana-7,9(11)-diene-3α,29-diol]) is a pentacyclic triterpene primarily isolated from the seeds of Trichosanthes kirilowii (Cucurbitaceae), a plant commonly known as snakegourd. [, ] It has also been identified in other species like Trichosanthes hupehensis, Momordica cochinchinensis, and Trichosanthes rosthornii. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C30H48O2 and a molecular weight of 440.7 g/mol. []

Q3: What spectroscopic data is available for this compound characterization?

A3: Researchers have utilized various spectroscopic techniques to elucidate the structure of this compound. These include Infrared Spectroscopy (IR), Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (1H-NMR), and 13C Nuclear Magnetic Resonance (13C-NMR). [, , , , ] Additionally, X-ray diffraction analysis has been employed to determine its crystal structure. [, ]

Q4: What is the significance of the Thin-Layer Chromatography (TLC) studies on this compound?

A4: TLC studies demonstrate that this compound can be reliably identified in various Trichosanthes species, including T. kirilowii, T. rosthornii, and T. Semen. [, ] This suggests its potential use as a quality control marker for these traditional Chinese medicines.

Q5: What are the potential biological activities of this compound?

A5: this compound has demonstrated inhibitory effects on tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. [] This suggests possible anti-tumor promoting properties.

Q6: How does this compound compare to other compounds in terms of its anti-tumor promoting activity?

A6: Studies show that this compound exhibits similar potency to 7-oxodihydrothis compound, another triterpene found in Trichosanthes kirilowii, in inhibiting TPA-induced inflammation. []

Q7: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?

A7: While specific SAR studies are limited, the discovery of this compound dibenzoate (2) and 5-dehydrothis compound dibenzoate (1) in Momordica grosvenori provides insights into potential structural modifications. [] These compounds, alongside other triterpenoids, displayed significant inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction by TPA. []

Q8: Has the crystal structure of this compound been determined?

A8: Yes, X-ray diffraction analysis revealed that this compound crystallizes in an orthorhombic system, belonging to the P212121 space group. [, ] Its molecular structure comprises five six-membered rings with A/B trans, C/D trans, and D/E cis ring junctions. [, ]

Q9: Are there any analytical methods for quantifying this compound?

A9: Research highlights the development of a High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array Detector (PAD) for quantifying this compound in Trichosanthes Semen. [] This method suggests a minimum this compound content of 0.05% for quality control purposes. []

Q10: What is known about the chemical synthesis of this compound?

A10: Researchers have successfully converted this compound into multiflora-7,9(11)-dien-3βol, a known synthetic compound. [] This conversion confirms the structural skeleton of this compound and provides insights for potential synthetic routes.

Q11: Have there been any studies on the stability of this compound?

A11: While specific stability studies on this compound are limited in the provided research, the development of analytical methods like HPLC suggests efforts towards understanding its stability and establishing quality control parameters. []

Q12: What is the historical context of this compound research?

A12: The initial isolation and structural characterization of this compound from Trichosanthes kirilowii mark a significant milestone in its research history. [] Subsequent studies have focused on identifying its presence in other plant species, exploring its biological activities, and developing analytical techniques for its quantification. [, , , , , ]

Q13: What are the future directions for this compound research?

A13: Future research should delve deeper into the mechanisms of action underlying this compound's observed biological activities, such as its anti-tumor promoting effects. [] Further investigations into its structure-activity relationships, pharmacokinetics, and potential toxicity are crucial for a comprehensive understanding of its therapeutic potential.

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